REACTION_CXSMILES
|
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:6]([N:8](CC)CC)C.[C:13](#N)[CH:14]=[CH2:15]>CN(C)C=O>[O:5]=[C:1]([CH2:13][CH2:14][CH3:15])[CH2:2][CH2:3][CH2:4][C:6]#[N:8]
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Name
|
|
Quantity
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36 g
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Type
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reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
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20.2 g
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
Catalyst 1
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Quantity
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13.5 g
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Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
26.5 g
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Type
|
reactant
|
Smiles
|
C(C=C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
The mixture is stirred for 2 hours at 80° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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is initially introduced, under nitrogen, into the apparatus
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Type
|
STIRRING
|
Details
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The whole is then stirred for a further 16 hours at the same temperature
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Duration
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16 h
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Type
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DISTILLATION
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Details
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the solvent is distilled off in vacuo
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Type
|
WASH
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Details
|
the solution is washed with water, dilute sodium bisulphite solution and again with water
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated off
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
It is filtered
|
Type
|
DISTILLATION
|
Details
|
solvent is distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in a water-pump vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |